Cas no 921786-70-1 (5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
- 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- 5-methoxy-6-(4-methylpiperidine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one
- AKOS024628853
- 921786-70-1
- F2213-0208
-
- Inchi: 1S/C19H23N3O3/c1-13-8-10-21(11-9-13)19(24)18-16(25-3)12-17(23)22(20-18)15-7-5-4-6-14(15)2/h4-7,12-13H,8-11H2,1-3H3
- InChI Key: KRPBCQWTJINSPD-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=CC=C2C)N=C(C(N2CCC(C)CC2)=O)C(OC)=C1
Computed Properties
- Exact Mass: 341.17394160g/mol
- Monoisotopic Mass: 341.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 62.2Ų
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2213-0208-2μmol |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-5μmol |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-10μmol |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-20μmol |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-1mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-2mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-3mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-4mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-5mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2213-0208-10mg |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921786-70-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
Introducing 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921786-70-1) and Its Emerging Applications in Chemical Biology
The compound 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one, identified by its CAS number 921786-70-1, represents a novel heterocyclic molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to the dihydropyridazinone class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. The presence of multiple functional groups, including a methoxy substituent, a 2-methylphenyl ring, and a 4-methylpiperidine-1-carbonyl moiety, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.
In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry, driven by the need for innovative therapeutic agents. Dihydropyridazinones, in particular, have been studied for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific arrangement of functional groups in 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one suggests that it may exhibit inhibitory activity against various biological targets. For instance, the piperidine carbonyl group could interact with protease active sites, while the aromatic ring system may engage in π-stacking interactions with receptor binding pockets.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for their potential biological activity. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one. These methods allow researchers to predict how a molecule might interact with biological targets at the atomic level, thereby streamlining the drug discovery process. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making it possible to identify lead compounds more efficiently.
The structural features of this compound also make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing new ones, chemists can fine-tune its biological properties to optimize potency and selectivity. For example, replacing the methoxy group with another substituent might alter its metabolic stability or binding affinity. Similarly, varying the size or electronic properties of the aromatic rings could influence its interaction with biological targets. Such modifications are crucial for developing drug candidates that exhibit minimal side effects and high therapeutic efficacy.
One particularly exciting aspect of 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is its potential application in addressing neurological disorders. The piperidine moiety is known to be present in several FDA-approved drugs that target central nervous system (CNS) receptors. This suggests that derivatives of this compound could exhibit neuropharmacological activity. Furthermore, the dihydropyridazinone scaffold has been implicated in the development of anticonvulsant and anxiolytic agents. Thus, exploring this compound’s potential as a therapeutic agent for CNS disorders represents a compelling area of research.
The synthesis of 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include condensation reactions to form the dihydropyridazinone core, followed by functional group transformations to introduce the methoxy and piperidine carbonyl groups. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions have greatly facilitated the introduction of diverse functional groups into molecular frameworks.
As interest in natural product-inspired scaffolds grows, compounds like 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one offer a bridge between synthetic chemistry and pharmacology. By mimicking structural motifs found in biologically active natural products, researchers can design molecules with enhanced binding affinity and selectivity. Additionally, computational tools can help predict how modifications to these natural product-like structures might affect their biological activity. This interdisciplinary approach is key to developing novel therapeutics that address unmet medical needs.
The future prospects for 5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one are promising given its unique structural features and potential biological activities. Further research is warranted to explore its interactions with various biological targets and to optimize its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating this compound’s potential into tangible therapeutic benefits. As our understanding of complex biological systems continues to grow, molecules like this one will play an increasingly important role in drug discovery and development.
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